4-{[(E)-[1,1'-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl hydrosulfide
Description
4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
3-(phenoxymethyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS/c28-22-25-24-21(16-27-20-9-5-2-6-10-20)26(22)23-15-17-11-13-19(14-12-17)18-7-3-1-4-8-18/h1-15H,16H2,(H,25,28)/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDHKWHMQVJAJH-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NN3C(=NNC3=S)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/N3C(=NNC3=S)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps. One common method includes the condensation of 1,1’-biphenyl-4-carbaldehyde with 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then treated with hydrogen sulfide to introduce the hydrosulfide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl hydrosulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrosulfide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and coatings with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl hydrosulfide
- **4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl chloride
Uniqueness
4-{[(E)-[1,1’-biphenyl]-4-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrosulfide group, in particular, can participate in unique chemical reactions and interactions, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
